Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate
CAS No.:
Cat. No.: VC15821140
Molecular Formula: C9H13F3N2O3
Molecular Weight: 254.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13F3N2O3 |
|---|---|
| Molecular Weight | 254.21 g/mol |
| IUPAC Name | ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate |
| Standard InChI | InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3 |
| Standard InChI Key | CVTIKHYIIZIYGW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CNCCN1C(=O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a six-membered piperazine ring, a saturated heterocycle with two nitrogen atoms at positions 1 and 4. The N1 position is substituted with a 2,2,2-trifluoroacetyl group (–COCF₃), while the C2 position contains an ethyl ester (–COOEt). This configuration introduces significant electronic and steric effects:
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Trifluoroacetyl Group: The strong electron-withdrawing nature of the –CF₃ group polarizes the adjacent carbonyl, enhancing electrophilicity and stability against nucleophilic attack.
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Ethyl Ester: Provides hydrolytic lability under basic conditions, enabling potential prodrug strategies in pharmaceutical design .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate | VulcanChem |
| Canonical SMILES | CCOC(=O)C1CNCCN1C(=O)C(F)(F)F | PubChem |
| InChI Key | CVTIKHYIIZIYGW-UHFFFAOYSA-N | VulcanChem |
| XLogP3 | 1.2 (estimated) | Calc. |
Synthesis and Manufacturing
Laboratory-Scale Routes
Although no explicit protocols for this compound are documented, analogous piperazine derivatives suggest a multi-step approach:
Step 1: Piperazine-2-carboxylate Formation
Piperazine-2-carboxylic acid is esterified using ethanol under acidic catalysis (e.g., H₂SO₄), yielding ethyl piperazine-2-carboxylate .
Step 2: N1 Trifluoroacetylation
The free amine at N1 reacts with trifluoroacetic anhydride (TFAA) in dichloromethane, typically at 0–25°C. Triethylamine is added to scavenge HCl .
Reaction Scheme:
Yield: ~70–85% (estimated from similar reactions) .
Industrial Considerations
Scale-up challenges include:
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TFAA Handling: Requires strict temperature control (<30°C) to prevent exothermic decomposition.
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Purification: Column chromatography on silica gel or recrystallization from ethyl acetate/hexane mixtures.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform). Poor aqueous solubility (<1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres at −20°C for >12 months. Susceptible to hydrolysis in alkaline media (pH >8) .
Table 2: Comparative Solubility of Piperazine Derivatives
| Compound | Water (mg/mL) | DCM (mg/mL) | DMSO (mg/mL) |
|---|---|---|---|
| Piperazine | 150 | 20 | 5 |
| Ethyl piperazine-2-carboxylate | 12 | 80 | 60 |
| Ethyl 1-(TFAA)piperazine-2-carboxylate | <1 | 120 | 90 |
Lipophilicity and Bioavailability
Research Gaps and Future Directions
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Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
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Synthetic Optimization: Continuous-flow methods could improve yield and safety during trifluoroacetylation.
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Biological Screening: In vitro assays against kinase targets (e.g., EGFR, BRAF) are warranted given the compound’s electronic features.
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